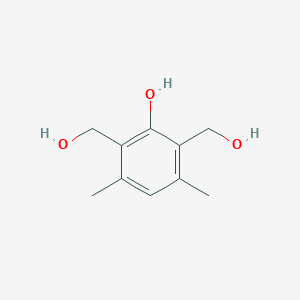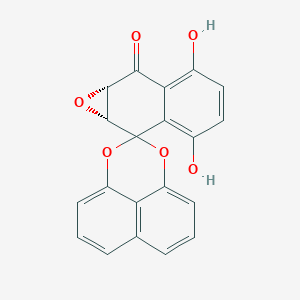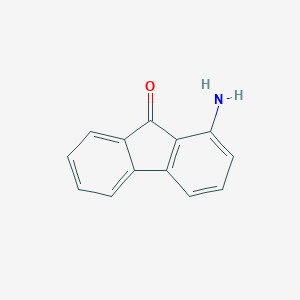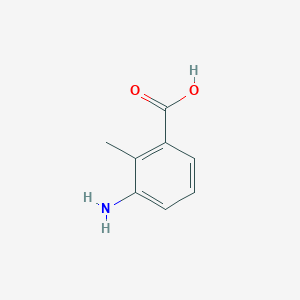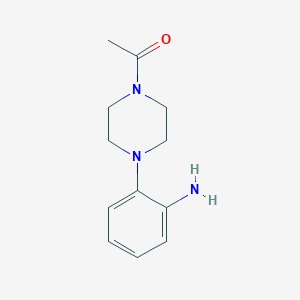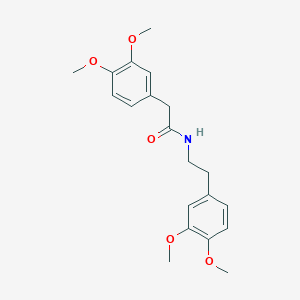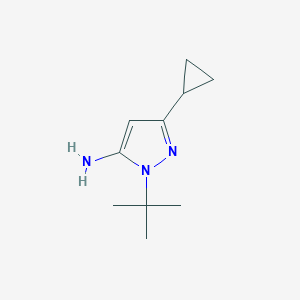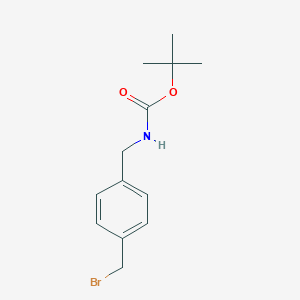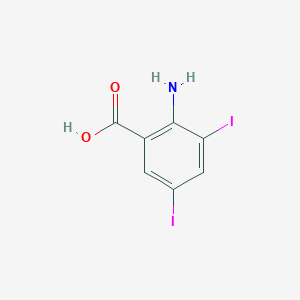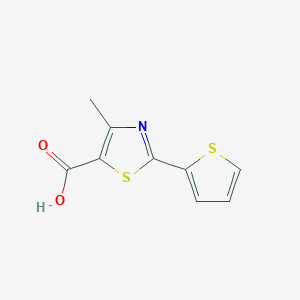
4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
“4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid” is a chemical compound with the empirical formula C9H7NO2S2 and a molecular weight of 225.29 . It is also known by the synonym "2-(2-Thienyl)-4-methylthiazole-5-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid” can be represented by the SMILES stringCc1nc(sc1C(O)=O)-c2cccs2 . This indicates that the compound contains a thiazole ring and a thiophene ring, both of which are substituted with a methyl group . Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 238-242 °C .Scientific Research Applications
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : The Suzuki–Miyaura coupling is a type of carbon–carbon bond forming reaction . This reaction is widely used due to its mild and functional group tolerant reaction conditions .
- Method : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reagents have properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
- Results : The review analyses the seven main classes of boron reagent that have been developed . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
-
Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry
- Application : Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . It allows for formal anti-Markovnikov alkene hydromethylation .
- Method : The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation .
- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
-
Biological Potential of Indole Derivatives
- Field : Biochemistry
- Application : Indole derivatives possess various biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
- Method : The methods of application vary depending on the specific biological activity of the indole derivative .
- Results : The results also vary, but in general, indole derivatives have shown promise in a variety of clinical and biological applications .
-
Antioxidant Activity
- Field : Biochemistry
- Application : Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Method : The methods of application vary depending on the specific antioxidant activity of the thiazole derivative .
- Results : Thiazole derivatives have shown promise in a variety of clinical and biological applications due to their antioxidant properties .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Thiazole derivatives have been found to have antimicrobial properties . They can inhibit the growth of or destroy microorganisms .
- Method : The methods of application vary depending on the specific antimicrobial activity of the thiazole derivative .
- Results : Thiazole derivatives have shown promise in a variety of clinical and biological applications due to their antimicrobial properties .
-
Antiviral Activity
- Field : Virology
- Application : Thiazole derivatives have been found to have antiviral properties . They can inhibit the replication of viruses .
- Method : The methods of application vary depending on the specific antiviral activity of the thiazole derivative .
- Results : Thiazole derivatives have shown promise in a variety of clinical and biological applications due to their antiviral properties .
-
Antihypertensive Activity
- Field : Pharmacology
- Application : Indole derivatives have been found to have antihypertensive properties . They can help lower blood pressure .
- Method : The methods of application vary depending on the specific antihypertensive activity of the indole derivative .
- Results : Indole derivatives have shown promise in a variety of clinical and biological applications due to their antihypertensive properties .
-
Anti-Inflammatory Activity
- Field : Pharmacology
- Application : Thiazole derivatives have been found to have anti-inflammatory properties . They can help reduce inflammation .
- Method : The methods of application vary depending on the specific anti-inflammatory activity of the thiazole derivative .
- Results : Thiazole derivatives have shown promise in a variety of clinical and biological applications due to their anti-inflammatory properties .
-
Antischizophrenia Activity
- Field : Psychiatry
- Application : Indole derivatives have been found to have antischizophrenia properties . They can help manage symptoms of schizophrenia .
- Method : The methods of application vary depending on the specific antischizophrenia activity of the indole derivative .
- Results : Indole derivatives have shown promise in a variety of clinical and biological applications due to their antischizophrenia properties .
Safety And Hazards
properties
IUPAC Name |
4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)14-8(10-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMGYNWKEJBPKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377128 | |
| Record name | 4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid | |
CAS RN |
209540-08-9 | |
| Record name | 4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-2-(2-THIENYL)THIAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



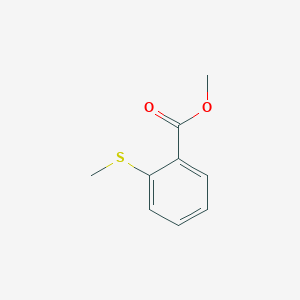
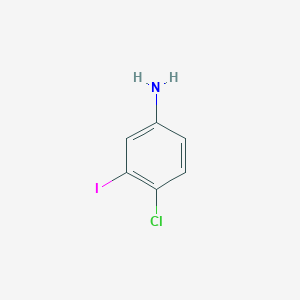
![N-[4-(dimethylamino)-3-methylphenyl]acetamide](/img/structure/B181724.png)

